Methyl 4-(2-bromoethyl)benzoate
Overview
Description
Methyl 4-(2-bromoethyl)benzoate is an organic compound with the molecular formula C10H11BrO2. It is a colorless or white to yellow solid or liquid, depending on its purity and storage conditions . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine.
Mechanism of Action
Target of Action
Methyl 4-(2-bromoethyl)benzoate is a chemical compound with the molecular formula C10H11BrO2
Mode of Action
They can undergo nucleophilic substitution reactions , which could potentially lead to the modification of biomolecules in the cell. This reactivity might be responsible for the compound’s biological effects.
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (2431 g/mol) , may influence its pharmacokinetic behavior.
Biochemical Analysis
Biochemical Properties
It is known that benzylic halides, such as Methyl 4-(2-bromoethyl)benzoate, can undergo nucleophilic substitution reactions . In these reactions, the bromine atom on the benzylic position can be replaced by other groups, potentially allowing this compound to interact with various enzymes, proteins, and other biomolecules. The exact nature of these interactions would depend on the specific biochemical context.
Molecular Mechanism
It is known that benzylic halides can participate in nucleophilic substitution reactions . This suggests that this compound could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression through these reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(2-bromoethyl)benzoate can be synthesized through the esterification of 4-(2-bromoethyl)benzoic acid with methanol in the presence of a strong acid catalyst like concentrated sulfuric acid. The reaction mixture is typically refluxed overnight to ensure complete conversion .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(2-bromoethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The benzylic position can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products:
Nucleophilic Substitution: Products vary depending on the nucleophile used, such as azides, thiols, or ethers.
Reduction: The primary alcohol, 4-(2-hydroxyethyl)benzoate.
Oxidation: 4-(2-carboxyethyl)benzoic acid.
Scientific Research Applications
Methyl 4-(2-bromoethyl)benzoate is used in various scientific research applications:
Comparison with Similar Compounds
- Methyl 4-(bromomethyl)benzoate
- Methyl 4-(2-chloroethyl)benzoate
- Methyl 4-(2-fluoroethyl)benzoate
Comparison: Methyl 4-(2-bromoethyl)benzoate is unique due to the presence of the bromine atom, which is a better leaving group compared to chlorine or fluorine. This makes it more reactive in nucleophilic substitution reactions, allowing for a broader range of chemical transformations .
Biological Activity
Methyl 4-(2-bromoethyl)benzoate is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H11BrO2
- CAS Number : 2417-73-4
The compound features a benzoate moiety substituted with a bromoethyl group, which can influence its reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Key mechanisms include:
- Alkylation of Nucleic Acids : Similar to other bromoalkyl compounds, this compound may act as an alkylating agent, leading to modifications in DNA and RNA. This can result in mutations or cell death, particularly in rapidly dividing cells.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions fully.
Antitumor Activity
Research indicates that this compound exhibits antitumor properties. A study evaluating its effects on glioblastoma cells demonstrated significant inhibition of cell proliferation. The compound's mechanism involved the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways associated with tumor growth .
Anticonvulsant Effects
In a related study, derivatives of this compound were synthesized and tested for anticonvulsant activity using pentylenetetrazole (PTZ)-induced seizures. The results showed that certain derivatives exhibited promising anticonvulsant effects comparable to established medications like phenytoin .
Absorption and Distribution
This compound is characterized by moderate lipophilicity, indicated by its Log P values ranging from 2.33 to 3.02 depending on the method of calculation . This property suggests good membrane permeability, which is crucial for oral bioavailability.
Metabolism
The compound is likely metabolized through cytochrome P450 enzymes, particularly CYP1A2, which may play a role in its pharmacological effects and toxicity profile . Understanding its metabolic pathways is essential for predicting interactions with other drugs.
Case Studies
- Glioblastoma Treatment : A recent study highlighted the potential of this compound as a therapeutic agent against glioblastoma. The compound was shown to enhance antitumor immunity by promoting apoptosis in cancer cells .
- Anticonvulsant Research : In trials involving animal models, several derivatives exhibited significant anticonvulsant activity. These findings suggest that modifications to the bromoethyl group could enhance efficacy while minimizing side effects .
Properties
IUPAC Name |
methyl 4-(2-bromoethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNUQHJWFIPTLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442144 | |
Record name | Methyl 4-(2-bromoethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136333-97-6 | |
Record name | Methyl 4-(2-bromoethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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